molecular formula C27H49INO4P B114507 Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate CAS No. 144774-69-6

Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate

Cat. No. B114507
M. Wt: 607.6 g/mol
InChI Key: WNNIEPPYNUUKFO-LYCVTSOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate, also known as DIMEB, is a cationic surfactant that has been extensively studied for its potential applications in various fields. This molecule has a unique structure that allows it to interact with biological membranes and has been shown to have promising results as a gene delivery agent, antimicrobial agent, and in cancer therapy.

Mechanism Of Action

The mechanism of action of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate involves its interaction with biological membranes. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has a positively charged head group that interacts with the negatively charged phospholipid head groups in the membrane. This interaction causes the membrane to become destabilized, leading to the disruption of the membrane structure. This disruption can lead to the release of cellular contents, including DNA, which can then be taken up by the cell.

Biochemical And Physiological Effects

Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has also been shown to disrupt bacterial and fungal membranes, leading to cell death. Additionally, Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

One advantage of using Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate in lab experiments is its ability to effectively deliver genes to cells. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has also been shown to have antimicrobial properties, making it a promising candidate for the development of new antimicrobial agents. However, one limitation of using Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate is its potential toxicity. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been shown to be toxic to cells at high concentrations, and therefore, careful consideration must be taken when using this molecule in lab experiments.

Future Directions

There are several future directions for the study of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate. One potential direction is the development of new gene delivery systems using Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate. Additionally, Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate could be further studied for its potential use as an antimicrobial agent. Further research could also be conducted to determine the potential use of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate in cancer therapy. Finally, the toxicity of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate could be further studied to determine safe concentrations for use in lab experiments.

Synthesis Methods

The synthesis of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate involves the reaction of hexadecylphosphonic acid with N,N-dimethyl-N-(m-iodobenzyl)amine. This reaction yields the Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate molecule, which is then purified using various chromatographic techniques.

Scientific Research Applications

Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been studied for its potential applications in gene delivery. It has been shown to effectively deliver genes to various cell types, including cancer cells. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has also been studied for its potential use as an antimicrobial agent. It has been shown to have activity against various bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. Additionally, Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been studied for its potential use in cancer therapy. It has been shown to induce cell death in cancer cells and has been studied as a potential treatment for various types of cancer.

properties

CAS RN

144774-69-6

Product Name

Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate

Molecular Formula

C27H49INO4P

Molecular Weight

607.6 g/mol

IUPAC Name

hexadecyl 2-[(3-(125I)iodanylphenyl)methyl-dimethylazaniumyl]ethyl phosphate

InChI

InChI=1S/C27H49INO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-32-34(30,31)33-23-21-29(2,3)25-26-19-18-20-27(28)24-26/h18-20,24H,4-17,21-23,25H2,1-3H3/i28-2

InChI Key

WNNIEPPYNUUKFO-LYCVTSOGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)CC1=CC(=CC=C1)[125I]

SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)CC1=CC(=CC=C1)I

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)CC1=CC(=CC=C1)I

synonyms

hexadecyl-2-(N,N-dimethyl-N-(3-iodobenzyl)ammonium) ethyl phosphate
hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate
NM 326
NM-326

Origin of Product

United States

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